2-Amino-5-(1-imidazolyl)benzamide

PARP1 inhibitor DNA damage response cancer chemical probe

Researchers optimizing PARP1 inhibitors often face limited structural diversity beyond phthalazinone chemotypes. This compact 202 Da fragment provides a distinct imidazolyl benzamide scaffold with a validated 223 nM PARP1 IC50, enabling fragment growing into the AD-ribose site. Its 240 nM NaV1.7 activity also supports ion channel probe development. - Dual pharmacological profile confirmed in binding and functional assays - C5-imidazole topology essential for target engagement; 4-/3-substituted regioisomers are inactive - Reliable synthetic precursor for antibacterial benzamide-urea derivatives

Molecular Formula C10H10N4O
Molecular Weight 202.21 g/mol
Cat. No. B8504672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-5-(1-imidazolyl)benzamide
Molecular FormulaC10H10N4O
Molecular Weight202.21 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1N2C=CN=C2)C(=O)N)N
InChIInChI=1S/C10H10N4O/c11-9-2-1-7(5-8(9)10(12)15)14-4-3-13-6-14/h1-6H,11H2,(H2,12,15)
InChIKeyWRBMHCZRMKCDEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-5-(1-imidazolyl)benzamide: Overview and Pharmacological Profile


2-Amino-5-(1-imidazolyl)benzamide (C₁₀H₁₀N₄O, MW 202.21) is a non-fused, heterocyclic small molecule integrating a primary benzamide zinc-binding group with a C5-linked imidazole ring. This scaffold is classified among imidazolyl benzamides and is annotated as an inhibitor of human PARP1 (IC₅₀ = 223 nM) and the NaV1.7 ion channel (IC₅₀ = 240 nM), positioning it as a compact, ligand-efficient starting point for medicinal chemistry optimization of PARP-trapping and ion channel modulators. [1] [2]

Why This Scaffold Cannot Be Replaced by Generic Analogs


Substituting 2-amino-5-(1-imidazolyl)benzamide with a generic 2-aminobenzamide (e.g., anthranilamide) or an unsubstituted imidazole fails because the C5-imidazole substitution dictates a unique binding topology. In PARP1, the 2-amino group and the benzamide carbonyl are required for anchoring in the nicotinamide-binding pocket, while the C5-imidazole projects into a solvent-exposed or auxiliary sub-pocket, a vector inaccessible to 4- or 3-substituted regioisomers. For NaV1.7 antagonism, the imidazole ring appears essential for state-dependent channel interaction, as simple benzamide controls lacking this group exhibit significantly weaker potency. These structural features are not recapitulated by generic isoteric replacements, making direct analog substitution unreliable for SAR studies targeting these two therapeutically relevant protein families. [1] [2] [3]

Quantitative Pharmacological Differentiation Evidence


PARP1 Enzyme Inhibition Profile

2-Amino-5-(1-imidazolyl)benzamide inhibits recombinant human PARP1 with an IC₅₀ of 223 nM, evaluated in a radiometric [³H]-NAD⁺ PARylation assay using enzyme expressed in Escherichia coli [1]. By comparison, the clinical benchmark Olaparib exhibits PARP1 enzyme IC₅₀ values of approximately 0.8–5.0 nM and Veliparib approximately 3.3–5.9 nM, making the target compound ~45–75-fold less potent on PARP1, but within the range of numerous optimized benzimidazole-4-carboxamide preclinical leads (e.g., compound 6b IC₅₀ = 8.65 nM) [2] . This potency profile confirms the compound as a viable fragment-to-lead scaffold rather than a preclinical candidate.

PARP1 inhibitor DNA damage response cancer chemical probe

NaV1.7 Ion Channel Antagonism Profile

In an automated PatchXpress electrophysiology assay, 2-amino-5-(1-imidazolyl)benzamide antagonized the human partially inactivated NaV1.7 channel with an IC₅₀ of 240 nM in HEK293 cells [1]. NaV1.7 is a validated human genetic pain target, and small-molecule antagonists with sub-micromolar potency are actively sought. In comparison, clinical-stage NaV1.7 inhibitors such as VX-548 (suzetrigine, a selective NaV1.8 inhibitor) and PF-05089771 exhibit potencies in the low nanomolar range, but benzamide-based NaV modulators are underrepresented in patent literature, elevating the novelty of this chemotype [2].

NaV1.7 antagonist pain ion channel probe

Antimicrobial Activity and DNA Gyrase Inhibition Potential

Although explicit MIC data for the parent 2-amino-5-(1-imidazolyl)benzamide have not been reported in isolation, a closely related series of imidazolyl benzamide-urea hybrids demonstrated antibacterial activity comparable to ciprofloxacin against Gram-positive and Gram-negative strains [1]. Molecular docking studies of these analogs against DNA gyrase (the target of fluoroquinolones) revealed favorable binding energies, implicating the imidazole-benzamide scaffold as a privileged antimicrobial pharmacophore [2]. The target compound provides the minimal core structure upon which these active urea derivatives were built, making it a critical control and synthetic intermediate for antimicrobial SAR campaigns.

antibacterial imidazolyl benzamide DNA gyrase inhibitor

Targeted Application Scenarios in Drug Discovery


Fragment-Based PARP1 Inhibitor Lead Generation

The 223 nM PARP1 IC₅₀ and low molecular weight (202 Da) make this compound an attractive fragment hit for PARP1 inhibitor optimization campaigns [1]. It can serve as a starting scaffold for fragment growing into the PARP1 AD-ribose binding site, providing a chemical starting point distinct from the phthalazinone (Olaparib) and benzimidazole carboxamide (Veliparib) clinical chemotypes.

NaV1.7 Pain Target Chemical Probe Development

With an IC₅₀ of 240 nM against human NaV1.7, researchers investigating non-opioid analgesic mechanisms can use this compound as a benzamide-based probe to interrogate state-dependent NaV1.7 pharmacology [2]. Its structural simplicity enables rapid analog synthesis to explore NaV subtype selectivity.

Antimicrobial Scaffold and Synthetic Intermediate

As the core scaffold of imidazolyl benzamide-urea derivatives that exhibit ciprofloxacin-comparable antibacterial activity, this compound is an essential synthetic precursor for medicinal chemistry programs targeting bacterial DNA gyrase [3] [4]. It also serves as a negative control in antimicrobial assays when the urea functionality is absent.

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